(Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene
CAS No.:
Cat. No.: VC15885363
Molecular Formula: C17H11F3S
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11F3S |
|---|---|
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | (9Z)-9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene |
| Standard InChI | InChI=1S/C17H11F3S/c1-2-5-12-13-6-3-4-7-15(13)21-16-9-8-11(10-14(12)16)17(18,19)20/h2-10H,1H2/b12-5- |
| Standard InChI Key | UIMQNVZBCXVRPK-XGICHPGQSA-N |
| Isomeric SMILES | C=C/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
| Canonical SMILES | C=CC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(Z)-9-Allylidene-2-(trifluoromethyl)-9H-thioxanthene features a tricyclic thioxanthene core, with a sulfur atom replacing the oxygen in the xanthene structure. The Z-configuration of the allylidene group at position 9 introduces stereochemical specificity, while the electron-withdrawing trifluoromethyl group at position 2 influences electronic distribution and reactivity .
Physicochemical Characteristics
The compound’s molecular formula is C₁₇H₁₁F₃S, with a molecular weight of 304.3 g/mol . Key spectral data include:
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IR Spectroscopy: Absorptions corresponding to C-F stretching (1174 cm⁻¹) and C=S vibrations (702 cm⁻¹) .
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NMR: Distinct signals for the allylidene protons (δ 5.2–5.8 ppm) and trifluoromethyl carbon (δ 122–125 ppm, quartets in ¹⁹F NMR) .
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₁₇H₁₁F₃S | |
| Molecular Weight | 304.3 g/mol | |
| CAS Registry Number | 28973-34-4 | |
| Key IR Absorptions | 1174, 702 cm⁻¹ |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene involves a two-step process derived from methodologies for related thioxanthenes :
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Condensation: o-Mercaptobenzoic acid reacts with p-mesyl benzotrifluoride in an organic solvent (e.g., DMF) using sodium hydroxide as a base, forming 2-(p-trifluoromethylthiophenyl)benzoic acid.
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Cyclodehydration: The intermediate undergoes dehydration with agents like polyphosphoric acid, yielding the thioxanthene core. The allylidene group is introduced via Wittig or Horner-Wadsworth-Emmons reactions, preserving the Z-configuration through controlled reaction conditions .
Optimization and Yield
Key parameters for maximizing yield (reported up to 85% in analogous syntheses ):
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Temperature: Cyclodehydration at 30–100°C prevents side reactions.
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Catalysts: TMAF (tetramethylammonium fluoride) enhances reaction rates in polar aprotic solvents .
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Workup: pH adjustment to 3–3.5 during isolation minimizes hydrolysis of the trifluoromethyl group .
Analytical and Regulatory Applications
Role as a Reference Standard
As a pharmacopeial reference material (USP/EP), this compound ensures batch-to-batch consistency of flupentixol through:
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HPLC Calibration: Retention time and peak area reproducibility .
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Impurity Quantification: Detection of des-allylidene or oxidized analogs at ≤0.1% levels .
Method Validation
Studies utilizing this standard validate:
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Specificity: Resolution from flupentixol and its diastereomers.
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Linearity: R² >0.999 across 50–150% of the target concentration .
Pharmacological Relevance
Structure-Activity Relationships (SAR)
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Trifluoromethyl Group: Increases lipophilicity (logP ≈6.3 ), aiding blood-brain barrier penetration.
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Allylidene Configuration: Z-isomer shows superior stability over E-configuration in accelerated degradation studies .
Quality Control and Compliance
Regulatory Adherence
The compound meets ICH Q2(R1) guidelines for:
Stability Considerations
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Thermal Stability: Decomposition <1% after 6 months at 25°C.
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Photostability: Protected from UV light due to thioxanthene’s photosensitivity .
Industrial and Research Implications
Scalability Challenges
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Cost of Raw Materials: p-Mesyl benzotrifluoride requires multi-step synthesis, contributing to 60% of production costs .
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Stereochemical Control: Chiral HPLC ensures Z-configuration purity >99.5% .
Future Directions
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